N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a furan ring, a pyridine ring, and several functional groups that contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the synthesis of the 5-methylfuran-2-yl derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyethyl Group: The next step is the introduction of the hydroxyethyl group to the furan ring. This can be done via a nucleophilic substitution reaction using ethylene oxide or similar reagents.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from nicotinic acid or its derivatives.
Coupling Reaction: The final step involves coupling the furan and pyridine derivatives. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride can convert the hydroxy group to a chloro group, which can then be further substituted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics for particular applications.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but lacks the furan ring.
N-(2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a phenyl group instead of the furan ring.
Uniqueness
The presence of the furan ring in N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide distinguishes it from other similar compounds. This ring can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-5-6-12(20-9)11(17)8-15-13(18)10-4-3-7-16(2)14(10)19/h3-7,11,17H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSBYMNPOEJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CN(C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.